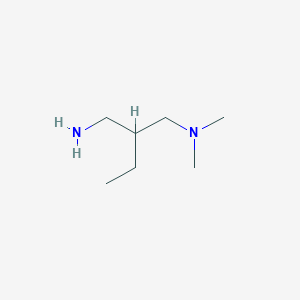

2-Ethyl-N1,N1-dimethylpropane-1,3-diamine

Description

Overview of Diamine Chemistry and its Significance in Organic Synthesis and Materials Science

Diamines are organic compounds that possess two amino functional groups. merriam-webster.com This defining feature makes them crucial building blocks in a multitude of chemical processes and materials. fiveable.me The presence of two amine groups, which can act as nucleophiles, allows diamines to react with various electrophiles, leading to the formation of complex molecules and polymers. fiveable.me

In the realm of organic synthesis , diamines are indispensable intermediates. fiveable.me They are fundamental in the production of a wide array of products, including pharmaceuticals, agrochemicals, and other specialized chemicals. fiveable.menih.gov Their ability to participate in reactions such as aldol (B89426) condensations and to form new carbon-carbon bonds highlights their versatility. fiveable.me The dual functionality of diamines enables them to create diverse molecular architectures, including branched or cross-linked structures, which is a significant advantage in synthetic chemistry. fiveable.me

In materials science , diamines are foundational monomers for synthesizing high-performance polymers like polyamides, polyimides, and polyureas. wikipedia.org The reaction between a diamine and a dicarboxylic acid, for instance, forms robust amide linkages, resulting in polyamides (like nylon) celebrated for their exceptional durability, thermal stability, and mechanical strength. fiveable.menih.gov These properties make them invaluable in demanding applications, including automotive components, textiles, and engineering plastics. nih.gov Furthermore, ongoing research into bio-based diamines, derived from renewable resources, is paving the way for a more sustainable plastics industry. nih.gov

Structural Classification and Nomenclature of Propane-1,3-Diamine Derivatives

The compound 2-Ethyl-N1,N1-dimethylpropane-1,3-diamine is a derivative of the parent molecule, propane-1,3-diamine. wikipedia.orgnih.gov Also known as trimethylenediamine, propane-1,3-diamine is a simple, linear aliphatic diamine with the chemical formula H₂N(CH₂)₃NH₂. wikipedia.org The classification of its derivatives depends on the type and position of substituent groups attached to the propane (B168953) backbone or the nitrogen atoms.

Structural Classification: Diamines can be broadly categorized based on their carbon skeleton and the substitution on their nitrogen atoms:

Linear Aliphatic Diamines: Have a straight-chain carbon backbone (e.g., propane-1,3-diamine, hexamethylenediamine). nih.gov

Branched Aliphatic Diamines: Contain alkyl branches on the carbon backbone (e.g., this compound, 2,2-dimethylpropane-1,3-diamine). wikipedia.orggoogle.com

Cyclic Diamines: The amino groups are attached to a cycloalkane ring (e.g., 1,2-Diaminocyclohexane). wikipedia.org

Aromatic Diamines: The amino groups are attached to an aromatic ring.

Geminal Diamines: Both amino groups are attached to the same carbon atom (e.g., diaminomethane), a class that is primarily of academic interest. wikipedia.org

Nomenclature: The naming of propane-1,3-diamine derivatives follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). wikipedia.org For This compound :

"propane-1,3-diamine" indicates a three-carbon chain with amino groups at positions 1 and 3. nih.gov

"2-Ethyl" specifies that an ethyl group (-CH₂CH₃) is attached to the second carbon atom of the propane chain. wikipedia.org

"N1,N1-dimethyl" signifies that two methyl groups (-CH₃) are attached to the nitrogen atom at position 1. The "N" locant is used to denote substitution on a nitrogen atom. wikipedia.org

The combination of a branched alkyl chain and a tertiary amine group (the dimethylated nitrogen) places this molecule in a specific class of sterically hindered and structurally complex diamines.

Interactive Table: Examples of Propane-1,3-Diamine Derivatives

| Compound Name | Substitution on Carbon Chain | Substitution on Nitrogen Atoms | Classification |

|---|---|---|---|

| Propane-1,3-diamine wikipedia.org | None | None | Primary, Linear |

| N,N'-Dimethylpropane-1,3-diamine nih.govsigmaaldrich.com | None | One methyl group on each nitrogen | Secondary, Linear |

| N,N-Dimethylpropane-1,3-diamine fishersci.ca | None | Two methyl groups on one nitrogen | Primary/Tertiary, Linear |

| 2,2-Dimethylpropane-1,3-diamine google.commdpi.com | Two methyl groups on C2 | None | Primary, Branched |

| This compound uni.lu | One ethyl group on C2 | Two methyl groups on N1 | Primary/Tertiary, Branched |

Historical Context and Evolution of Research on Branched Diamines

The study of polyamines began as early as 1678, but the structures and synthesis of these compounds were not understood until much later. nih.gov Initial research focused on simple, linear diamines like ethylenediamine (B42938) and hexamethylenediamine, which became industrial mainstays for producing polymers like Nylon. wikipedia.org

The evolution of research toward branched diamines was driven by the need to create materials with tailored properties. Scientists discovered that introducing alkyl branches onto the diamine backbone could significantly alter the characteristics of the resulting polymers. For instance, incorporating branched diamines can improve the flexibility and extensibility of polyamides. acs.org This strategic modification allows for the fine-tuning of material properties, moving beyond the capabilities of simple linear diamines.

Early examples of studied branched diamines include derivatives of ethylenediamine such as 1,2-diaminopropane. wikipedia.org More complex structures like 2,2-dimethylpropane-1,3-diamine have been synthesized and investigated for their use as starting materials in the manufacture of plastics, particularly nylons and polyurethanes. google.com The synthesis of such compounds marked a shift from using readily available linear diamines to designing specific, branched monomers to achieve desired polymer performance. This progression reflects a deeper understanding of structure-property relationships in polymer chemistry, where molecular architecture is precisely controlled to engineer materials for specialized applications.

Current Research Landscape for Tertiary Alkyl Diamines

The presence of a tertiary amine group, such as the N1,N1-dimethyl group in the target compound, places it within the broader class of tertiary alkyl amines. This is a highly active area of modern chemical research, largely because tertiary amine motifs are prevalent in a vast number of bioactive molecules, including pharmaceuticals and natural products. rsc.orgnih.govnih.gov

Recent research has focused heavily on developing novel and more efficient synthetic methods for creating these structurally complex amines. Key areas of investigation include:

Transition-Metal Catalysis: This is a major focus for synthesizing chiral α-tertiary amines. rsc.org Strategies involve the asymmetric C–N cross-coupling of tertiary alkyl electrophiles and hydroamination of alkenes. rsc.orgresearchgate.net Photoinduced copper-catalysis, for instance, has emerged as a powerful technique for coupling secondary amines with alkyl electrophiles. researchgate.net

Carbonyl Alkylative Amination: A recently developed metal-free method uses visible light to facilitate the addition of alkyl radicals to iminium ions, which are formed in situ from aldehydes and secondary amines. nih.govnih.gov This provides a streamlined route to a wide variety of tertiary amines from readily available precursors. nih.gov

Iterative Nucleophilic Addition: Researchers have developed protocols for the synthesis of α-tertiary amines through the iterative addition of carbon nucleophiles to N,N-dialkyl carboxamides. rsc.org This transition-metal-free method is operationally simple and adaptable for various synthetic applications. rsc.org

Catalyst Design: There is ongoing research into designing new catalyst systems, including those derived from 1,3-diamines, to perform specific chemical transformations like asymmetric Mannich reactions. acs.org This work aims to better understand the relationship between a catalyst's structure and its function. acs.orgnih.gov

These advanced synthetic strategies highlight the chemical community's drive to build complex molecular architectures with greater precision and efficiency, which is crucial for drug discovery and materials science.

Scope and Objectives of Academic Inquiry into this compound

While extensive literature exists for simpler propane-1,3-diamine derivatives and for the general class of tertiary alkyl amines, specific academic inquiry focused solely on This compound is not widely documented in publicly available research. uni.lu However, based on its unique structure, the scope and objectives of a research program dedicated to this compound can be logically inferred.

The primary objectives of an academic investigation into this molecule would likely be:

Synthesis and Characterization: To develop an efficient and scalable synthetic route to produce high-purity this compound. This would be followed by thorough characterization using modern analytical techniques (e.g., NMR spectroscopy, mass spectrometry, and IR spectroscopy) to confirm its structure and properties.

Investigation as a Polymer Monomer: A key objective would be to use it as a monomer in polymerization reactions. Researchers would explore how its branched ethyl group and the tertiary amine functionality influence the properties of resulting polyamides or polyurethanes. The goal would be to determine its potential for creating novel polymers with specific thermal, mechanical, or solubility characteristics.

Application as a Ligand in Coordination Chemistry: The two nitrogen atoms, with different steric and electronic environments (one primary amine, one tertiary amine), make it an interesting candidate as a chelating ligand for metal ions. Research would aim to synthesize metal complexes and study their catalytic activity, structural properties, and potential applications in areas like catalysis or materials science.

Use as a Building Block in Organic Synthesis: The compound could serve as a versatile starting material for synthesizing more complex molecules. Academic inquiry would explore its reactivity in various organic transformations to create novel heterocyclic compounds or other functionalized molecules of potential interest in medicinal chemistry.

The overarching goal of such research would be to understand how the specific combination of a branched aliphatic backbone and asymmetric N-substitution in a 1,3-diamine framework translates into unique chemical behavior and material properties.

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-N',N'-dimethylpropane-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2/c1-4-7(5-8)6-9(2)3/h7H,4-6,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRFFRZKALCHLAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)CN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1489602-69-8 | |

| Record name | 2-ethyl-N1,N1-dimethylpropane-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Theoretical and Computational Investigations of 2 Ethyl N1,n1 Dimethylpropane 1,3 Diamine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer deep insights into the intrinsic properties of a molecule. For 2-Ethyl-N1,N1-dimethylpropane-1,3-diamine, these methods can predict its geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. nih.govscispace.com A DFT study of this compound, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d)), would be the first step in its theoretical characterization. nih.gov

The primary output of such a study is the optimized molecular geometry, which provides precise bond lengths, bond angles, and dihedral angles corresponding to the molecule's lowest energy state. These geometric parameters are fundamental for understanding the steric and electronic effects of the ethyl and dimethylamino groups on the propanediamine backbone.

Table 1: Predicted Ground State Properties of this compound from a Hypothetical DFT Study

| Property | Predicted Value | Significance |

| Optimized Bond Lengths (Å) | C-C: ~1.53, C-N: ~1.47, N-C(methyl): ~1.45, C-H: ~1.09 | Provides the most stable geometric structure. |

| Optimized Bond Angles (°) | C-C-C: ~112, C-C-N: ~110, H-N-H: ~107 | Determines the three-dimensional shape of the molecule. |

| Dipole Moment (Debye) | Non-zero value expected | Indicates the molecule's overall polarity. |

| Polarizability (ų) | Value dependent on basis set | Reflects the molecule's response to an electric field. |

Molecular Electrostatic Potential (MEP) Mapping of Amine Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule and for predicting sites of electrophilic and nucleophilic attack. researchgate.netwolfram.comresearchgate.netlibretexts.org The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), while blue indicates regions of positive potential (electron-poor), and green represents neutral regions. wolfram.com

For this compound, the MEP map would be expected to show regions of high negative potential (red) localized around the two nitrogen atoms due to the presence of their lone pairs of electrons. The primary amine (-NH2) and the tertiary amine (-N(CH3)2) would exhibit distinct electrostatic potential minima. The hydrogen atoms of the primary amine group would, in contrast, be characterized by positive potential (blue), making them susceptible to interaction with nucleophiles. The alkyl groups would constitute the more neutral (green) regions of the molecule. Analyzing the MEP map helps in understanding where the molecule is most likely to engage in hydrogen bonding and other non-covalent interactions. researchgate.net

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of chemical species. wikipedia.orgnumberanalytics.comnih.govnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other species. wikipedia.org

For this compound, the HOMO would likely be localized on the nitrogen atoms, particularly the tertiary amine due to the electron-donating effect of the methyl groups. This indicates that the molecule would act as an electron donor or nucleophile from these sites. The LUMO, on the other hand, would be expected to be distributed over the C-N and C-C antibonding regions.

The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large gap indicates high stability. FMO analysis can thus provide valuable predictions about the molecule's role in chemical reactions. numberanalytics.comnih.gov

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound

| Orbital | Predicted Localization | Energy (eV) | Reactivity Implication |

| HOMO | Primarily on the nitrogen atoms, especially the tertiary amine. | Higher energy | Nucleophilic character, site of electron donation. |

| LUMO | Distributed over C-N and C-C antibonding orbitals. | Lower energy | Electrophilic attack at these sites. |

| HOMO-LUMO Gap | Moderate | Indicates kinetic stability and reactivity. |

Predicted Collision Cross Section (CCS) Values for Ion Mobility Studies

Ion mobility spectrometry (IMS) is an analytical technique that separates ions based on their size, shape, and charge in the gas phase. nih.govnih.govrsc.orgrsc.org A key parameter obtained from IMS is the collision cross section (CCS), which is a measure of the ion's rotational average projected area. nih.govresearchgate.net Predicted CCS values can be calculated computationally and are valuable for the identification of unknown compounds by comparing theoretical values with experimental data. nih.govresearchgate.net

For this compound, predicted CCS values for various adducts, such as [M+H]+ and [M+Na]+, have been calculated using tools like CCSbase. uni.lu These predictions are crucial for future ion mobility studies aimed at detecting and identifying this compound in complex mixtures. The CCS value is influenced by the ion's conformation in the gas phase, providing structural information that complements mass spectrometry data.

Table 3: Predicted Collision Cross Section (CCS) Values for Adducts of this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 131.15428 | 132.9 |

| [M+Na]⁺ | 153.13622 | 137.9 |

| [M-H]⁻ | 129.13972 | 133.9 |

| [M+NH₄]⁺ | 148.18082 | 154.8 |

| [M+K]⁺ | 169.11016 | 138.9 |

| Data sourced from PubChemLite. uni.lu |

Conformational Analysis and Dynamics

The flexibility of the alkyl chain in this compound allows it to adopt various conformations, which can significantly influence its physical and chemical properties.

Potential Energy Surface Mapping of Rotational Barriers

A potential energy surface (PES) provides a comprehensive depiction of a molecule's energy as a function of its geometry. muni.czlibretexts.orgwikipedia.orgyoutube.comyoutube.com For this compound, mapping the PES by systematically rotating key dihedral angles (e.g., around the C-C bonds of the propane (B168953) backbone) would reveal the different stable conformers (energy minima) and the transition states (saddle points) that connect them.

This analysis would allow for the determination of rotational energy barriers, which are the energy costs associated with converting one conformer into another. The relative energies of the different conformers would indicate their populations at a given temperature. It is expected that staggered conformations, which minimize steric hindrance between the ethyl group, the primary amine, and the dimethylaminomethyl group, would be the most stable. Eclipsed conformations would represent the transition states with higher energies. Understanding the conformational landscape is crucial for predicting the molecule's behavior in different environments and its ability to bind to other molecules. A similar conformational analysis has been performed for the 2,2-dimethylpropane-1,3-diaminium cation. researchgate.netmdpi.com

Molecular Dynamics (MD) Simulations of Solution-Phase Behavior

While no specific molecular dynamics (MD) simulations for this compound are present in the current literature, the principles of MD applied to analogous systems like alkylamines and other diamines provide a robust framework for predicting its behavior in solution. ulisboa.ptresearchgate.netrsc.org MD simulations solve the classical equations of motion for a system of molecules, offering insights into dynamic processes at the atomic level. ulisboa.pt For this compound, such simulations would be invaluable for understanding its conformational flexibility, solvent interactions, and the potential for intramolecular hydrogen bonding.

The propane backbone of the molecule allows for rotation around the C-C bonds, leading to various conformational isomers, primarily staggered and eclipsed forms. chemistrysteps.commasterorganicchemistry.com Computational studies on similar flexible 1,3-diamines have shown that the most stable structures typically exhibit a gauche arrangement for the N-C-C-C dihedral angle, which can be influenced by substituents. montclair.edu An MD simulation would elucidate the conformational landscape, revealing the relative populations and transition dynamics between different conformers in a given solvent. Furthermore, the simulation could detail the hydrogen bonding network formed between the secondary amine (N3-H) and solvent molecules, as well as potential transient intramolecular hydrogen bonds between the N3-H and the tertiary N1 atom. The solvation shell around the hydrophobic ethyl and methyl groups would also be characterized, providing a complete picture of its solution-phase behavior. nih.gov

Influence of Alkyl Substitution on Steric and Electronic Effects

Steric Effects: The molecule possesses two nitrogen atoms with different steric environments. The N1 atom is a tertiary amine, substituted with two methyl groups. The N3 atom is a secondary amine, bearing a single ethyl group. Generally, increasing the number and size of alkyl groups on a nitrogen atom increases steric hindrance, which can impede its ability to act as a nucleophile or base. organicchemistrytutor.comchemistryguru.com.sg The most significant steric feature is the ethyl group at the C2 position of the propane backbone. This group creates substantial bulk in the core of the molecule, which would be expected to influence its ability to adopt certain conformations and to coordinate with other molecules, such as metal ions. In studies of related compounds, bulky alkyl groups have been shown to dramatically influence reaction pathways, often preventing cyclization in favor of rearrangement due to steric hindrance. mdpi.commdpi.com

Electronic Effects: Alkyl groups are known to be electron-donating through an inductive effect (+I). chemistryguru.com.sgquora.com In this compound, the two methyl groups on N1, the ethyl group on N3, and the ethyl group on C2 all contribute to increasing the electron density on the nitrogen atoms. This enhanced electron density makes the lone pairs on the nitrogens more available for donation, thus increasing their intrinsic basicity compared to unsubstituted amines like ammonia (B1221849) or propane-1,3-diamine. chemistryguru.com.sgmasterorganicchemistry.com The tertiary N1 atom benefits from the inductive effect of two methyl groups, while the secondary N3 atom benefits from one ethyl group.

| Nitrogen Atom | Type | Substituents | Predicted Steric Hindrance | Predicted Electronic Effect (+I) |

| N1 | Tertiary | Two Methyl Groups | Moderate | High |

| N3 | Secondary | One Ethyl Group | Low-Moderate | Moderate |

Protonation Equilibria and Basicity Studies

Gas-Phase Proton Affinities and Solution Basicity Predictions

The basicity of the two nitrogen atoms in this compound can be analyzed in terms of its proton affinity (PA) and its behavior in solution. Proton affinity is defined as the negative of the enthalpy change for the protonation reaction in the gas phase and is a measure of intrinsic basicity. wikipedia.orgresearchgate.net

In the gas phase, where solvation effects are absent, basicity is primarily dictated by electronic effects. chemistryguru.com.sg The molecule with the higher PA is the stronger base. wikipedia.org Given that the tertiary N1 atom is attached to two electron-donating methyl groups and the secondary N3 atom is attached to one ethyl group, the N1 atom is predicted to have a higher electron density. Therefore, in the gas phase, the tertiary amine (N1) is expected to be the more basic site and exhibit a higher proton affinity. For comparison, the related compound N,N,N',N'-tetramethyl-1,3-propanediamine has a reported proton affinity of 1035.2 kJ/mol. nist.gov

In aqueous solution, however, the order of basicity is often influenced by the stability of the protonated conjugate acid, which is affected by both steric hindrance and solvation. quora.com The conjugate acid of the secondary amine (R₂NH₂⁺) has two hydrogen atoms available for hydrogen bonding with water molecules, leading to significant stabilization. The conjugate acid of the tertiary amine (R₃NH⁺) has only one such hydrogen atom and is more sterically hindered, making solvation less effective. organicchemistrytutor.com Consequently, despite the weaker inductive effect, the secondary N3-ethylamino group in this compound is predicted to be the more basic site in an aqueous solution.

| Compound | Nitrogen Site | Predicted Gas-Phase Basicity (Relative) | Predicted Aqueous Solution Basicity (pKb, Relative) | Key Factors |

| Propane-1,3-diamine | Primary (N1/N3) | Low | Low | Reference compound |

| N,N-dimethyl-1,3-propanediamine nist.gov | Tertiary (N1) | High | Moderate-High | Electronic effect vs. solvation |

| Primary (N3) | Low | Low | ||

| This compound | Tertiary (N1) | Highest | Higher (Less Basic) | Strong +I effect, but high steric hindrance for solvation |

| Secondary (N3) | High | Lower (More Basic) | Moderate +I effect, better solvation of conjugate acid |

Note: This table contains predicted relative values based on established chemical principles for illustrative purposes.

Influence of Substituents on Amine Basicity and Chelation Effects

These features are particularly relevant to its function as a chelating ligand. Chelation therapy involves the use of agents that can form stable complexes with metal ions, facilitating their excretion. nih.gov Diamines like this one can act as bidentate ligands, binding to a metal ion through the lone pairs on both nitrogen atoms to form a stable six-membered ring. The stability and structure of this chelate ring are highly dependent on the substituents. The C2-ethyl group would introduce a significant conformational constraint on the six-membered ring, likely forcing it into a preferred chair-like conformation to minimize steric strain. montclair.edu This can enhance the stability of the metal complex and create a well-defined, asymmetric coordination sphere around the metal, a property that is highly desirable in catalysis.

Computational Design Principles for Derivatives

Ligand Design Strategies Based on Amine Functionality

The inherent asymmetry of this compound makes it an interesting scaffold for computational ligand design, particularly in the field of asymmetric catalysis where chiral ligands are used to control the stereochemical outcome of a reaction. nih.govchemrxiv.org The presence of a stereocenter at the C2 position means the molecule is chiral, and its derivatives can be developed as enantiomerically pure ligands.

Key design strategies for derivatives would focus on leveraging its structural features:

Asymmetric Bidentate Coordination: The two nitrogen atoms—one tertiary and sterically hindered, the other secondary and less so—offer differential binding to a metal center. This asymmetry can be exploited to promote specific reaction pathways or to create catalysts for reactions where differentiated coordination is beneficial. ucl.ac.uk

Steric Control: The ethyl group on the C2-carbon acts as a "steric directing group." In a metal complex, this group would project into a specific region of space, creating a chiral pocket that can selectively bind one enantiomer of a substrate over another. This is a fundamental principle in designing catalysts for asymmetric transformations like hydrogenations or additions to carbonyls. nih.govresearchgate.net

Tunability: The scaffold of this compound is highly tunable. The N-alkyl groups can be readily modified to fine-tune the electronic properties and steric bulk at each nitrogen donor. For example, replacing the N-methyl or N-ethyl groups with larger or more electron-withdrawing groups would systematically alter the ligand's coordination properties. This allows for the rational design of a library of ligands optimized for a specific catalytic reaction. chemrxiv.org

| Structural Feature | Design Strategy | Potential Application |

| Asymmetric N-donors (tertiary vs. secondary) | Exploit differential binding affinities. | Catalysts for tandem reactions; selective activation of substrates. |

| C2-Ethyl group (steric bulk) | Create a defined chiral pocket around a metal center. | Asymmetric hydrogenation, asymmetric alkylation, enantioselective catalysis. nih.gov |

| Modifiable N-substituents | Systematically vary alkyl/aryl groups to tune steric/electronic properties. | Optimization of catalyst activity and enantioselectivity for specific substrates. |

| Propane-1,3-diamine backbone | Forms stable 6-membered chelate rings. | General purpose scaffold for a wide range of transition metal catalysts. |

Prediction of Spectroscopic Parameters via Ab Initio Methods

The theoretical prediction of spectroscopic parameters for molecules like this compound offers profound insights into its electronic structure, vibrational dynamics, and magnetic environment at the atomic level. Ab initio quantum chemical methods, which are based on first principles without reliance on experimental data, are powerful tools for these predictions. ictp.it Such calculations typically begin with the optimization of the molecule's geometry to find its most stable conformation. Following this, spectroscopic parameters are calculated using various levels of theory and basis sets.

The choice of method, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Density Functional Theory (DFT) with various functionals (e.g., B3LYP), significantly influences the accuracy of the predictions. researchgate.net Similarly, the selection of a basis set, which describes the atomic orbitals, is crucial for obtaining reliable results. researchgate.net For instance, DFT methods like B3LYP have been shown to be a cost-effective and accurate choice for predicting vibrational properties of organic molecules. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Ab initio calculations can predict the NMR shielding tensors for each nucleus, which are then converted into chemical shifts (δ) relative to a standard, typically tetramethylsilane (B1202638) (TMS). These predictions are invaluable for assigning peaks in experimental spectra to specific atoms within the molecule.

For this compound, theoretical calculations would involve determining the magnetic shielding of each unique carbon and proton. The predicted chemical shifts would reflect the local electronic environment of each nucleus. For example, the protons of the N,N-dimethyl group are expected to have a different chemical shift than those on the ethyl group or the propyl chain due to differences in electronegativity and neighboring group effects. While specific published data for this exact molecule is scarce, illustrative ¹H and ¹³C NMR chemical shifts can be predicted based on such computational models.

Illustrative Predicted ¹H NMR Data

| Atom Group | Predicted Chemical Shift (δ, ppm) |

| N(CH₃)₂ | 2.2 - 2.4 |

| -CH₂- (Ethyl) | 2.4 - 2.6 |

| -CH₃ (Ethyl) | 0.9 - 1.1 |

| N-CH₂- (Propyl C1) | 2.5 - 2.7 |

| -CH- (Propyl C2) | 1.6 - 1.8 |

| NH₂ (Propyl C3) | 2.7 - 2.9 |

| NH₂ (Protons) | 1.5 - 2.5 (broad) |

Illustrative Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| N(CH₃)₂ | 45 - 48 |

| -CH₂- (Ethyl) | 20 - 23 |

| -CH₃ (Ethyl) | 11 - 14 |

| N-CH₂- (Propyl C1) | 58 - 62 |

| -CH- (Propyl C2) | 35 - 39 |

| H₂N-CH₂- (Propyl C3) | 40 - 44 |

Vibrational (IR and Raman) Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. nih.gov Ab initio calculations can determine the frequencies and intensities of these vibrational modes. nih.gov The calculation of the Hessian matrix (the matrix of second derivatives of the energy with respect to atomic coordinates) yields the harmonic vibrational frequencies. nih.gov These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are typically scaled by an empirical factor to improve agreement with experimental data.

For this compound, key predicted vibrational modes would include:

N-H stretching of the primary amine group, typically appearing in the 3300-3500 cm⁻¹ region.

C-H stretching from the methyl, ethyl, and propyl groups, expected in the 2800-3000 cm⁻¹ range.

N-H bending (scissoring) vibrations around 1600 cm⁻¹.

C-N stretching vibrations, which provide information about the diamine backbone.

C-C stretching and bending modes that form the fingerprint region of the spectrum.

Raman spectroscopy provides complementary information, particularly for symmetric vibrations and C-C backbone modes, which may be weak in the IR spectrum. aps.org The prediction of both IR intensities and Raman activities is crucial for a complete theoretical vibrational analysis. researchgate.net

Illustrative Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| N-H Stretch (asymmetric) | ~3450 | Medium (IR) |

| N-H Stretch (symmetric) | ~3350 | Medium (IR) |

| C-H Stretch (alkyl) | 2850 - 2980 | Strong (IR/Raman) |

| N-H Bend | ~1620 | Medium-Strong (IR) |

| CH₂ Scissor | 1450 - 1470 | Medium (IR) |

| C-N Stretch | 1050 - 1250 | Medium (IR) |

| C-C Stretch | 800 - 1100 | Weak-Medium (IR/Raman) |

These computational approaches provide a detailed, atom-level understanding of spectroscopic properties that can be challenging to resolve purely through experimental means. They serve as a powerful complement to laboratory measurements for structural elucidation and characterization.

Synthetic Methodologies for 2 Ethyl N1,n1 Dimethylpropane 1,3 Diamine and Its Analogues

Classical Organic Synthesis Routes

The foundational approaches to synthesizing 2-Ethyl-N1,N1-dimethylpropane-1,3-diamine involve well-established reaction types, including reductive amination, alkylation of amine precursors, and strategies combining amidation and reduction steps.

Reductive Amination Pathways

Reductive amination is a highly effective method for synthesizing amines from carbonyl compounds. masterorganicchemistry.comlibretexts.org This process involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or enamine, which is subsequently reduced to the corresponding amine. masterorganicchemistry.comnih.gov For the synthesis of this compound, a potential pathway involves the reaction of a suitable carbonyl precursor, such as 3-(dimethylamino)-2-ethylpropanal, with ammonia (B1221849).

The reaction proceeds via the nucleophilic attack of ammonia on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion, which is subsequently reduced by a hydride reagent. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are valued for their selectivity in reducing imines in the presence of aldehydes. masterorganicchemistry.com Alternatively, catalytic hydrogenation over a metal catalyst like Raney Nickel or Palladium on carbon can be employed. organic-chemistry.orgresearchgate.net

| Reducing Agent | Advantages | Disadvantages |

| Sodium Borohydride (NaBH₄) | Inexpensive, readily available | Can reduce the starting aldehyde/ketone |

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines over carbonyls | Toxic cyanide byproduct |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective, non-toxic byproducts | More expensive, moisture sensitive |

| Catalytic Hydrogenation (H₂/Catalyst) | "Green" method, high atom economy | Requires specialized pressure equipment |

A variety of enzymes, such as imine reductases (IREDs), can also catalyze reductive amination reactions, often with high stereoselectivity. nih.gov

To confirm the proposed reaction mechanism, modern analytical techniques can be employed.

Isotopic Labeling: This technique involves using reactants containing isotopes at specific positions to trace their path through the reaction. wikipedia.org For instance, using a deuterated reducing agent like sodium borodeuteride (NaBD₄) would result in the incorporation of a deuterium (B1214612) atom at the carbon adjacent to the newly formed primary amine. Mass spectrometry or NMR spectroscopy of the product would then confirm that the reduction of the imine intermediate is the final bond-forming step. Similarly, labeling the carbonyl carbon with ¹³C would allow for tracking the original carbonyl group throughout the reaction sequence. wikipedia.org

Alkylation of Diaminopropane (B31400) Precursors

An alternative synthetic approach is the direct alkylation of a suitable diaminopropane precursor. researchgate.net A plausible starting material would be 2-ethylpropane-1,3-diamine. The synthesis would then require the selective N,N-dimethylation of one of the primary amino groups. Direct alkylation with methyl halides can be difficult to control and often leads to a mixture of products, including mono-, di-, tri-, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com

A more controlled method is the Eschweiler-Clarke reaction, which achieves reductive methylation using formaldehyde (B43269) as the carbon source and formic acid as the reducing agent. organic-chemistry.org This method is particularly effective for creating tertiary amines from primary or secondary amines. However, applying this to a symmetric diamine like 2-ethylpropane-1,3-diamine would likely result in methylation at both ends. To achieve regioselectivity, a protection-alkylation-deprotection strategy would be necessary. One primary amine could be selectively protected (e.g., as a Boc-carbamate), followed by methylation of the unprotected amine, and subsequent removal of the protecting group.

A stepwise synthesis provides greater control over the final structure. A potential sequence could start from a different precursor, N¹,N¹-dimethylpropane-1,3-diamine. This compound possesses one tertiary amine and one primary amine, which have distinct reactivities. The primary amine can be selectively alkylated.

Preparation of Precursor: Synthesis of N¹,N¹-dimethylpropane-1,3-diamine can be achieved through methods like the reduction of 3-(dimethylamino)propanenitrile. google.com

Alkylation: The precursor, N¹,N¹-dimethylpropane-1,3-diamine, can then be reacted with an ethylating agent, such as ethyl iodide or diethyl sulfate, to introduce the ethyl group at the primary amine. This reaction is a standard nucleophilic substitution where the primary amine acts as the nucleophile.

Work-up and Purification: The reaction mixture would then be worked up to isolate the desired N³-ethyl-N¹,N¹-dimethylpropane-1,3-diamine.

This method, however, does not yield the target compound but an isomer. To obtain this compound, one would need to start with 2-ethylpropane-1,3-diamine, protect one amine, dimethylate the other, and then deprotect.

Regioselectivity: The selective alkylation of one nitrogen atom in a diamine is a significant challenge when the amino groups have similar reactivity, as is the case in 2-ethylpropane-1,3-diamine. researchgate.net As mentioned, protecting group strategies are often essential to direct the alkylation to the desired nitrogen atom. The choice of protecting group and the reaction conditions for its introduction and removal are critical for the success of the synthesis. Studies on the iridium-catalyzed alkylation of diamines have shown that high selectivity can be achieved under mild conditions with appropriate ligand choice. dntb.gov.ua

Stereoselectivity: The target molecule, this compound, contains a stereocenter at the C2 position. If the synthesis begins with achiral starting materials, the product will be a racemic mixture (an equal mixture of both enantiomers). Achieving an enantiomerically pure or enriched product requires an asymmetric synthesis. This can be accomplished by:

Using a chiral starting material (a "chiral pool" approach).

Employing a chiral catalyst that can differentiate between the two enantiotopic faces of an intermediate, for example, in an asymmetric reductive amination. nih.gov

Attaching a chiral auxiliary to the substrate, which directs the stereochemical outcome of a subsequent reaction, and is then removed. rsc.orgrsc.org

Mechanistic studies on the stereoselective alkylation of aldehydes via enamine intermediates have highlighted the complex interplay of factors that govern the stereochemical control of the reaction. nih.gov

Amidation and Reduction Strategies

A versatile and common method for synthesizing amines involves the reduction of amides. organic-chemistry.org This two-step process consists of forming a C-N bond via amidation, followed by the reduction of the amide carbonyl group to a methylene (B1212753) group.

A plausible synthesis for this compound using this strategy could begin with diethyl 2-ethylmalonate.

Amide Formation: The starting diester is first selectively hydrolyzed to a monoester, or directly aminolyzed. A more controlled route involves converting the diester to a diacid (2-ethylmalonic acid), then to the diacyl chloride. One acyl chloride function is reacted with dimethylamine (B145610) to form a tertiary amide. The other acyl chloride is converted to a primary amide. This yields the intermediate N¹,N¹-dimethyl-2-ethylmalonamide.

Reduction: The resulting diamide (B1670390) is then treated with a strong reducing agent, such as lithium aluminum hydride (LiAlH₄) or a borane (B79455) reagent (e.g., BH₃·THF). Both amide carbonyls are reduced to methylene groups, yielding the final product, this compound. organic-chemistry.org

| Step | Reactant | Reagents | Intermediate/Product |

| 1 | Diethyl 2-ethylmalonate | 1. NaOH (hydrolysis) 2. SOCl₂ (chlorination) | 2-Ethylmalonyl dichloride |

| 2 | 2-Ethylmalonyl dichloride | 1. Dimethylamine (HNMe₂) 2. Ammonia (NH₃) | N¹,N¹-Dimethyl-2-ethylmalonamide |

| 3 | N¹,N¹-Dimethyl-2-ethylmalonamide | LiAlH₄ or BH₃·THF | 2-Ethyl-N¹,N¹-dimethylpropane-1,3-diamine |

This strategy offers robust and high-yielding pathways to complex amines, leveraging the stability of the amide bond and the effectiveness of modern reducing agents. nih.govresearchgate.net

Multi-Component Reactions Incorporating Diamine Scaffolds

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product containing substantial portions of all starting materials. nih.gov These reactions are prized for their atom economy and ability to rapidly generate structural diversity. nih.govmdpi.com Diamine scaffolds are valuable building blocks in MCRs for synthesizing various heterocyclic structures and complex acyclic molecules.

One notable example is the three-component reaction between diamines, triethyl orthoformate, and diethyl phosphite. mdpi.com When 1,3- and 1,4-diamines are used, this reaction leads to the formation of tetraphosphonic acids. mdpi.com However, with 1,2-diamines, the reaction surprisingly yields mono-substituted products, likely due to the formation of a stable hydrogen bond that reduces the reactivity of the second amino group. mdpi.com

Another powerful MCR is the Povarov reaction, which typically involves an N-arylimine and an electron-rich olefin to produce tetrahydroquinolines. nih.gov Similarly, the Biginelli reaction utilizes 1,3-diamines with aldehydes or ketones to construct the hexahydropyrimidine (B1621009) ring. researchgate.net Isocyanide-based MCRs (I-MCRs), such as the Ugi and Passerini reactions, are also prominent, though they can suffer from poor stereoselectivity. nih.gov To address this, strategies combining organocatalysis with I-MCRs have been developed to achieve high diastereoselectivity in the synthesis of complex molecules like tetrasubstituted cyclopentenyl frameworks. nih.gov

| Multi-Component Reaction | Reactants | Product Scaffold | Key Features | Reference |

|---|---|---|---|---|

| Phosphonate Synthesis | Diamine, Triethyl Orthoformate, Diethyl Phosphite | Aminomethylenebisphosphonates | Reacts with two amino groups in 1,3- and 1,4-diamines. | mdpi.com |

| Biginelli Reaction | 1,3-Diamine, Aldehyde/Ketone, β-ketoester | Hexahydropyrimidines | Builds six-membered heterocyclic rings. | researchgate.net |

| Rh-catalyzed Three-Component Reaction | Diazo compound, Diarylmethanimine, Ketimine | Vicinal Diamines | Provides access to diamine derivatives with two tertiary stereocenters in high yields (75%–>95%). | rsc.org |

| Ugi Reaction (Four-Component) | Carbonyl compound, Amine, Isocyanide, Carboxylic acid | α-acylamino amides (Dipeptide scaffolds) | A prominent isocyanide-based MCR for creating peptidomimetics. | nih.gov |

Advanced and Green Synthesis Approaches

Modern synthetic chemistry increasingly emphasizes the development of advanced and environmentally benign methodologies. These approaches aim to improve reaction efficiency, reduce waste, and utilize safer reagents and conditions. For diamine synthesis, key areas of innovation include catalytic hydrogenation, microwave-assisted reactions, and solvent-free protocols.

Catalytic Hydrogenation Methods for Nitrile Precursors

The catalytic hydrogenation of nitriles is a fundamental and atom-efficient transformation for producing primary amines. acs.orgnih.gov This method is particularly relevant for synthesizing diamines from dinitriles or aminonitriles. The process involves the reduction of the carbon-nitrogen triple bond (C≡N) to a primary amine (-CH₂NH₂) using molecular hydrogen in the presence of a catalyst. wikipedia.org While effective, a significant challenge is preventing the formation of secondary and tertiary amine byproducts, which can occur through side reactions involving intermediate imines. acs.orgrsc.org

A common industrial route to N,N-dimethyl-1,3-propanediamine, an analogue of the target compound, starts with the reaction of acrylonitrile (B1666552) and dimethylamine to form N,N-dimethylaminopropionitrile. researchgate.netgoogle.com This intermediate is then subjected to catalytic hydrogenation to yield the final diamine product. researchgate.netgoogle.com

The choice of catalyst is critical for achieving high selectivity and yield in nitrile hydrogenations. Raney Nickel (also known as spongy nickel) is a widely used, versatile, and cost-effective catalyst for reducing various functional groups, including nitriles. wikipedia.orgpreciouscatalyst.commasterorganicchemistry.com It is known for its high surface area and structural stability under a range of reaction conditions. wikipedia.org However, standard Raney-Ni can sometimes lead to the formation of byproducts. rsc.org

To enhance catalyst performance, particularly selectivity towards the desired primary amine, doped Raney-type catalysts are employed. Adding a second metal as a co-catalyst or "dopant" can significantly improve outcomes. For instance, doping Raney-Ni with elements from Group IVb of the periodic table or with chromium has been shown to increase the selectivity for diamine formation from dinitriles. google.com The presence of an inorganic base, such as sodium hydroxide (B78521), is also crucial in these systems to suppress side reactions. google.comgoogle.com Recent research has also explored highly dispersed nickel catalysts on supports like silicon carbide (SiC), which have demonstrated high performance for the selective hydrogenation of nitriles to primary amines without the need for ammonia addition. rsc.org

| Catalyst System | Substrate Type | Key Advantage | Reference |

|---|---|---|---|

| Raney-Ni | Nitriles, Dinitriles | Versatile, cost-effective, widely used industrially. | preciouscatalyst.com, wikipedia.org, rsc.org |

| Raney-Ni with Cr, Ti, or Cu dopants | Dinitriles | Improved selectivity for diamine formation. | google.com |

| Liquid-rinsed Raney-type catalyst with hydroxide | Dinitriles | Higher selectivity in forming diamines from dinitriles. | google.com |

| Highly dispersed Ni on SiC support | Nitriles | High performance and selectivity for primary amines without requiring ammonia. | rsc.org |

| Manganese Pincer Complexes | Nitriles, Ketones, Aldehydes | Well-defined molecular catalyst based on an earth-abundant metal. | acs.org, nih.gov |

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. bohrium.comrhhz.netrsc.org In a flow system, reagents are continuously pumped through a reactor where the reaction occurs, and the product is collected at the outlet. This approach is particularly beneficial for hazardous reactions, such as those involving toxic or unstable intermediates. bohrium.comrhhz.net

The synthesis of diamines from nitrile precursors has been successfully adapted to continuous flow systems. A typical setup involves a two-step continuous reaction. researchgate.net In the first step, an aminonitrile is synthesized in a fixed-bed reactor. researchgate.net The product from this stage can then be fed directly, without intermediate purification, into a second fixed-bed reactor for catalytic hydrogenation. google.com For the hydrogenation of N,N-dimethylaminopropionitrile to N,N-dimethyl-1,3-propanediamine, a fixed-bed reactor filled with a Raney-Ni catalyst is used. researchgate.netgoogle.com Optimal conditions for this transformation have been reported at a temperature of 70°C, a pressure of 6 MPa, and a liquid hourly space velocity (LHSV) of 0.3 h⁻¹, achieving conversions and selectivities higher than 99.5%. researchgate.net

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.nettandfonline.com By using microwave irradiation, reactions can often be completed in minutes rather than hours, typically with higher yields and improved selectivity compared to conventional heating methods. researchgate.netconicet.gov.ar This technology allows for precise and rapid heating of the reaction mixture, which can overcome activation barriers more efficiently. tandfonline.com

The synthesis of nitrogen-containing heterocycles from diamine precursors is particularly amenable to microwave enhancement. For example, the cyclodehydration of N-acyl-N'-aryl-1,3-propanediamines with formaldehyde to produce N-acyl-N'-arylhexahydropyrimidines proceeds in high yields and remarkably short reaction times when performed in an aqueous medium under microwave irradiation. researchgate.netconicet.gov.ar This is noteworthy because the reaction liberates water, yet performing it in an aqueous medium under microwave heating leads to optimal results. conicet.gov.ar Similarly, microwave-assisted methods have been developed for synthesizing anilines and benzenediamines from activated aryl halides in aqueous ammonium hydroxide, eliminating the need for metal catalysts and organic solvents. tandfonline.com In one protocol, heating the starting material in an aqueous ammonium hydroxide solution in a sealed microwave vial at 130–140°C resulted in complete conversion within 5–20 minutes. tandfonline.com

Solvent-Free and Sustainable Reaction Conditions

Green chemistry principles encourage the reduction or elimination of volatile and toxic organic solvents. Solvent-free, or neat, reaction conditions represent an ideal approach, where the reaction proceeds with only the reactants and a catalyst. nih.gov This minimizes waste and simplifies product purification.

Several synthetic transformations relevant to diamine analogues have been successfully performed under solvent-free conditions. The Biginelli reaction, for instance, can be catalyzed by zeolites under solvent-free conditions to produce dihydropyrimidinones in a one-pot, environmentally benign process. beilstein-journals.org The catalyst (titanium silicate (B1173343) TS-1) is recyclable and the reaction is scalable to a multigram scale. beilstein-journals.org

Similarly, the synthesis of symmetric methylene diesters has been achieved by the direct reaction of aromatic carboxylates with 1,n-dihaloalkanes under solvent-free conditions, offering high yields and an easy work-up. nih.gov Catalyst- and solvent-free melt polycondensation has also been used to synthesize fully biobased polyamides from a plant oil-derived dimer fatty diamine and various dicarboxylic acids, showcasing a sustainable route to advanced polymers. acs.org These examples highlight a clear trend towards developing more sustainable protocols that reduce environmental impact while maintaining high synthetic efficiency.

Purification and Isolation Techniques for Diamines

The purification and isolation of diamines, including this compound and its analogues, are critical steps following their synthesis to remove unreacted starting materials, catalysts, solvents, and by-products. The choice of purification method depends on the physical and chemical properties of the target diamine and the nature of the impurities. Commonly employed techniques include distillation, chromatography, and crystallization.

Distillation

Fractional distillation is a primary method for the purification of liquid diamines with sufficient volatility and thermal stability. This technique separates compounds based on differences in their boiling points. For diamines, distillation is often performed under reduced pressure (vacuum distillation) to lower the boiling point and prevent thermal decomposition, as amines can be susceptible to oxidation and degradation at elevated temperatures nist.gov.

The boiling point of diamines is influenced by factors such as molecular weight, branching, and the nature of the N-alkyl substituents. For instance, a close analogue to the target compound, N'-Ethyl-N,N-dimethylpropane-1,3-diamine, has a reported boiling point of 164°C at standard pressure alfa-chemistry.com. Another related compound, N,N,N',N'-tetramethyl-1,3-propanediamine, is purified by distillation to separate it from the reaction mixture google.com. In the production of 1,3-diamino-2,2-dimethylpropane, the final product is separated from the raw filtrate by pre-distillation followed by fine distillation google.com.

Prior to distillation, a chemical treatment may be employed to remove specific impurities. For example, crude reaction mixtures containing amines can be treated with an acid to adjust the pH, which can help in separating certain impurities during distillation wikipedia.org. In some cases, after a primary separation, the resulting liquid phase containing the diamine is subjected to distillation for final purification google.com.

Table 1: Boiling Points of Selected Propane-1,3-Diamine Analogues

| Compound Name | Boiling Point (°C) | Pressure (mmHg) |

| 1,3-Diaminopropane | 140.1 | 760 |

| N,N'-Dimethyl-1,3-propanediamine | 145 | 760 |

| N,N-Dimethyl-1,3-propanediamine | 133-135 | 760 |

| N'-Ethyl-N,N-dimethylpropane-1,3-diamine | 164 | 760 |

| 2,2-Dimethyl-1,3-propanediamine (B1293695) | 152-154 | 760 |

| This table is generated based on data from sources nist.govalfa-chemistry.comnih.govwikipedia.orgnih.govsigmaaldrich.comtcichemicals.comnih.gov. |

Chromatography

Chromatographic techniques are powerful tools for the separation and purification of diamines, particularly for complex mixtures or when high purity is required. These methods separate components based on their differential distribution between a stationary phase and a mobile phase.

Ion-Exchange Chromatography: This method is effective for separating amines based on their basicity. Diamines can be retained on a cation-exchange resin and then selectively eluted nih.gov.

High-Pressure Liquid Chromatography (HPLC): HPLC is a versatile technique for the purification of diamines. Often, the diamines are derivatized to enhance their detection and separation. For example, dansyl derivatives of polyamines and related compounds can be effectively separated by HPLC hamiltoncompany.com. The separation of oligonucleotides, for instance, is often improved by using alkylamines as ion-pairing reagents in the mobile phase nih.gov.

Gas Chromatography (GC): For volatile diamines, GC can be used for both analysis and purification. Derivatization to more volatile forms can sometimes be employed to improve separation google.com.

Thin-Layer Chromatography (TLC): TLC is a useful analytical tool to monitor the progress of a reaction and to identify appropriate conditions for column chromatography. It can also be used for the separation of small quantities of diamines, often after derivatization to visualize the spots hamiltoncompany.com.

Table 2: Chromatographic Methods for Diamine Purification

| Chromatographic Technique | Stationary Phase Example | Mobile Phase/Eluent Example | Application Note |

| Ion-Exchange Chromatography | Cation-exchange resin | pH gradient | Separation based on the basicity of the amines. |

| High-Pressure Liquid Chromatography (HPLC) | Porous polystyrene-divinylbenzene copolymer | Alkylamines and hexafluoroisopropanol | Used for separation of derivatized or underivatized diamines. nih.govmdpi.com |

| Gas Chromatography (GC) | - | - | Suitable for volatile and thermally stable diamines or their volatile derivatives. google.com |

| Thin-Layer Chromatography (TLC) | Silica gel | Varies | Analytical monitoring and small-scale separation, often with derivatization. hamiltoncompany.com |

| This table is generated based on data from sources google.comnih.govhamiltoncompany.commdpi.com. |

Crystallization

Crystallization is a common technique for purifying solid diamines or their salts. This method involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, which leads to the formation of crystals of the purified compound, leaving impurities in the solution.

For diamines that are liquids at room temperature, conversion to a solid salt is a frequent strategy for purification. The reaction of a diamine with an acid, such as hydrochloric acid, can yield a crystalline hydrochloride salt which can be isolated by filtration and then, if desired, neutralized to regenerate the pure diamine researchgate.netasianpubs.org. For example, the reaction of 2,2-dimethylpropane-1,3-diamine with concentrated aqueous hydrochloric acid produces colorless crystals of the corresponding diammonium dichloride researchgate.netasianpubs.org. This approach is also applicable to other diamines, which can be crystallized as various salts.

The choice of solvent is crucial for effective purification by crystallization. The desired compound should be soluble in the hot solvent but sparingly soluble at low temperatures, while the impurities should either be very soluble or insoluble in the solvent at all temperatures.

Reaction Mechanisms and Chemical Transformations Involving 2 Ethyl N1,n1 Dimethylpropane 1,3 Diamine

Nucleophilic Reactivity and Substitution Reactions

The dual amine nature of 2-Ethyl-N1,N1-dimethylpropane-1,3-diamine allows it to participate in a wide array of nucleophilic reactions. The primary amine typically serves as the more reactive nucleophile in substitution reactions, while the tertiary amine often functions as a base or a site for quaternization.

Steric and Electronic Effects on Nucleophilic Attack

The nucleophilicity of the two amine groups in this compound is a product of competing electronic and steric factors.

Electronic Effects: Alkyl groups are electron-donating by induction, which increases the electron density on the nitrogen atom and enhances its basicity and nucleophilicity. Consequently, the tertiary N1 amine, with its two methyl groups, is electronically more basic than the primary N3 amine.

Steric Effects: Steric hindrance plays a crucial role in determining the accessibility of the nitrogen lone pairs to electrophiles.

The tertiary amine (N1) is significantly more sterically hindered due to the two methyl groups. This bulkiness can impede its ability to act as a nucleophile, particularly with bulky electrophiles.

The primary amine (N3) is less sterically encumbered, making it a more likely site for nucleophilic attack in many substitution reactions.

The 2-ethyl group on the propane (B168953) backbone adds further steric bulk in the vicinity of both nitrogen atoms, influencing the approach of reactants and potentially affecting reaction rates and selectivity. In many cases, steric hindrance is a dominant factor, making the less substituted primary amine the more reactive nucleophile despite its lower electronic basicity. ncert.nic.in

This interplay means that while the tertiary amine is more basic, the primary amine is often the more effective nucleophile in practice.

Intramolecular Rearrangements and Migrations

While less common than intermolecular reactions, intramolecular processes can occur under specific conditions, particularly in the gas phase during mass spectrometry analysis or under certain catalytic conditions.

Methyl Migration Pathways in Protonated Diamines

Studies on the related compound, protonated N,N'-dimethylpropane-1,3-diamine, provide insight into potential intramolecular rearrangements. thieme-connect.com In the gas phase, upon collisional activation, this ion can undergo methyl migration. Theoretical calculations have explored different mechanisms for this process:

Endocyclic SN2 Reaction: A direct transfer of a methyl group from one nitrogen to the other through a cyclic transition state. This can occur via backside attack (with inversion of configuration) or frontside attack (with retention of configuration). thieme-connect.comacs.org

Multi-step Ion-Molecule Mechanism: A more complex pathway involving the loss of methylamine (B109427) followed by Sₙ2 and proton transfer reactions within an ion-molecule complex. thieme-connect.com

For protonated N,N'-dimethylpropane-1,3-diamine, density functional theory (DFT) calculations suggest that the multi-step mechanism involving an ion-molecule complex is energetically more favorable than a direct endocyclic methyl transfer. thieme-connect.com It is plausible that the protonated form of this compound could undergo analogous rearrangements, although the ethyl group at the C2 position would likely influence the stability of the transition states and potentially alter the preferred pathway.

Mechanistic Studies of Rearrangement Processes

Mechanistic studies of these rearrangements often employ tandem mass spectrometry and computational chemistry. acs.org The fragmentation patterns observed in mass spectra can indicate the loss of neutral molecules (like methylamine) or the occurrence of migration events. thieme-connect.com Computational studies, such as DFT calculations, are used to map the potential energy surfaces of the proposed reaction pathways and identify the transition state energies, which helps in determining the most likely mechanism. thieme-connect.comacs.org For the analogous N,N'-dimethylpropane-1,3-diamine, the transition state for the neighboring group pathway leading to methylamine loss was found to be significantly lower in energy than the transition states for direct methyl migration, suggesting that fragmentation is a kinetically favored process. thieme-connect.com

Formation of Derivatives and Functionalization

The presence of two reactive amine centers allows for the synthesis of a wide range of derivatives from this compound.

Derivatives from the Primary Amine:

Imines (Schiff Bases): Reaction with aldehydes or ketones will selectively occur at the primary amine to form imines.

Sulfonamides: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base yields stable sulfonamides at the N3 position.

Ureas and Thioureas: Treatment with isocyanates or isothiocyanates will lead to the formation of corresponding ureas and thioureas, again selectively at the less hindered primary amine.

Derivatives from the Tertiary Amine:

N-Oxides: The tertiary amine can be oxidized by reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide. This transformation modifies the electronic properties and steric profile of the molecule.

Quaternary Ammonium (B1175870) Salts: As discussed under alkylation, reaction with an excess of an alkylating agent or with a particularly reactive one can lead to the formation of a quaternary ammonium salt at the N1 position. These ionic compounds have applications as phase-transfer catalysts or surfactants.

| Functional Group | Reagent(s) | Site of Reaction | Derivative Class |

| Primary Amine | Aldehyde/Ketone | N3 | Imine (Schiff Base) |

| Primary Amine | Acyl Chloride | N3 | Amide |

| Primary Amine | Sulfonyl Chloride | N3 | Sulfonamide |

| Tertiary Amine | H₂O₂ or m-CPBA | N1 | Amine N-oxide |

| Tertiary Amine | Alkyl Halide (R-X) | N1 | Quaternary Ammonium Salt |

Synthesis of Carbodiimide (B86325) Analogues from Diamine Precursors

The synthesis of carbodiimides from diamine precursors is a well-established method in organic chemistry. This transformation typically involves the dehydration of the corresponding urea (B33335), which is formed from the reaction of the diamine with an isocyanate.

While there is no specific literature detailing the synthesis of carbodiimide analogues directly from this compound, the general pathway can be inferred. A well-known water-soluble carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is synthesized from N,N-dimethyl-1,3-propanediamine. nih.gov This suggests a plausible, though unconfirmed, synthetic route for a carbodiimide analogue from this compound. The presence of the ethyl group on the carbon backbone of the diamine might influence the reactivity and properties of the resulting carbodiimide.

Table 1: Plausible, but unconfirmed, reaction scheme for the synthesis of a carbodiimide analogue from this compound.

| Step | Reactants | Product | Description |

| 1 | This compound + Isocyanate | Substituted Urea | Formation of a urea intermediate. |

| 2 | Substituted Urea | Carbodiimide Analogue | Dehydration to form the carbodiimide. |

It is important to note that this is a hypothetical reaction pathway, as no specific research has been found to validate it for this compound.

Derivatization for Spectroscopic Probes or Ligand Scaffolds

The derivatization of diamines to create spectroscopic probes or ligands for metal complexes is a common practice in medicinal and materials chemistry. The two amine groups of a diamine can be functionalized to introduce fluorophores, chromophores, or coordinating moieties.

There is a lack of specific studies on the derivatization of this compound for these purposes. Research on related compounds, such as 2,2-difluoro-N1,N1-dimethylpropane-1,3-diamine, which are available as chemical building blocks, suggests the potential for creating novel functional molecules. achemblock.com The ethyl group in this compound could provide steric influence or be a site for further modification in the design of specific ligands or probes. However, without experimental data, any discussion remains speculative.

Catalytic Activity in Organic Transformations

The basic nature of diamines allows them to function as catalysts in various organic reactions, often acting as a base or as a ligand for a metal catalyst.

Role as an Organic Catalyst (e.g., Knoevenagel Condensation)

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that is often catalyzed by a basic amine. Research has shown that N,N-Dimethyl-1,3-propanediamine is an effective catalyst for the Knoevenagel condensation, affording high yields of the desired products. ciac.jl.cn

Given the structural similarity, it is plausible that this compound could also catalyze the Knoevenagel condensation and similar reactions. The basicity of the amine groups would be the key factor in its catalytic activity. The ethyl group at the 2-position might sterically hinder the approach to the nitrogen atoms, potentially affecting its catalytic efficiency compared to the unsubstituted analogue. However, no specific studies have been published to confirm or quantify the catalytic activity of this compound in the Knoevenagel condensation.

Table 2: Example of Knoevenagel Condensation Catalyzed by a Related Diamine

| Catalyst | Reactant 1 | Reactant 2 | Product Type | Yields | Reference |

| N,N-Dimethyl-1,3-propanediamine | 4-nitrophenylsulfonylacetonitrile | Aromatic aldehydes | 2-(4-Nitrophenyl sulfonyl)-cinnamonitriles | 83-98% | ciac.jl.cn |

Base-Catalyzed Reactions Mediated by the Diamine

Beyond the Knoevenagel condensation, diamines can mediate a variety of other base-catalyzed reactions. These can include aldol (B89426) condensations, Michael additions, and elimination reactions. The effectiveness of the diamine as a base catalyst depends on its pKa value and the steric accessibility of the nitrogen atoms.

There is no available research that specifically investigates the use of this compound as a mediator in general base-catalyzed reactions. While its basicity is expected, the precise scope of its catalytic applications remains unexplored in the scientific literature. The continuous-flow synthesis of the related N,N-dimethyl-1,3-propanediamine has been patented, indicating its industrial relevance as a chemical intermediate, which could potentially include its use as a catalyst. google.com

Information Deficit for this compound Precludes Article Generation

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no available information on the chemical compound "this compound." The specific applications in non-biological systems as outlined in the request—including its role in coordination chemistry, polymer science, and as a materials science component—are not documented in publicly accessible research.

Searches for this specific molecule, including attempts to locate a corresponding Chemical Abstracts Service (CAS) number, were unsuccessful. The structural configuration requested, featuring an ethyl group at the second position of the propane backbone in conjunction with two methyl groups on the first nitrogen atom (N1), does not appear in scientific literature or commercial chemical catalogs.

While information is available for structurally related but distinct compounds such as N'-ethyl-N,N-dimethylpropane-1,3-diamine, 2,2-dimethylpropane-1,3-diamine, and N,N'-dimethyl-1,3-propanediamine, the strict adherence to the specified subject "this compound" prevents the use of data from these analogues. Extrapolating findings from different molecules would be scientifically inaccurate and would violate the core instructions of the request.

Consequently, due to the complete absence of research data for "this compound," it is not possible to generate the requested article covering its applications in the specified areas of coordination chemistry and materials science.

Listed Compounds

As no article could be generated, a table of compounds is not applicable.

Applications of 2 Ethyl N1,n1 Dimethylpropane 1,3 Diamine in Non Biological Systems

Polymer Chemistry and Materials Science

Additives in Polymer Formulations for Enhanced Properties

There is currently a lack of specific research data detailing the use of 2-Ethyl-N1,N1-dimethylpropane-1,3-diamine as an additive in polymer formulations for enhancing material properties. Generally, additives are crucial in the polymer industry for improving characteristics such as durability, flexibility, and stability. mdpi.comresearchgate.net They can be incorporated into base polymers to better the processability and enhance the physical and chemical behavior of the final product. mdpi.com

Thickening Agents in Aqueous Fluids

No specific information or research could be found in the available literature to support the use of this compound as a thickening agent in aqueous fluids. Thickening agents, or thickeners, are substances that increase the viscosity of a liquid without substantially changing its other properties. agriculturejournals.czresearchgate.net They are widely used in various industries, including food, cosmetics, and pharmaceuticals. researchgate.netresearchgate.net Commonly used thickeners include hydrocolloids like xanthan gum, guar gum, and cellulose derivatives. agriculturejournals.czresearchgate.net The mechanism by which these agents work typically involves the entanglement of their polymer chains or their hydration, which restricts the movement of solvent molecules. There is no current evidence to suggest that this compound possesses the necessary macromolecular structure or properties to function as a thickening agent.

Intermediate in Complex Organic Synthesis

As a diamine with distinct primary and tertiary amine functionalities, this compound theoretically possesses the potential to serve as an intermediate in complex organic synthesis. However, specific examples and detailed research findings for its application in the following areas are not well-documented in current scientific literature.

There is a lack of specific published research demonstrating the use of this compound as a direct building block for the synthesis of heterocyclic compounds. Heterocyclic compounds are a major class of organic molecules that form the core structure of many pharmaceuticals, agrochemicals, and functional materials. The synthesis of these compounds often relies on versatile building blocks that contain multiple reactive sites. researchgate.netmdpi.com While diamines can be key precursors in the formation of certain nitrogen-containing heterocycles, the specific reaction pathways and resulting compounds from this compound have not been detailed in available studies.

Information regarding the use of this compound as a precursor for advanced chemical building blocks is not available in the reviewed scientific literature. A chemical precursor is a compound that participates in a reaction to produce another compound. wikipedia.org Advanced building blocks are molecular fragments, often with novel and favorable physicochemical properties, used in the synthesis of more complex molecules for fields like drug discovery and materials science. boronmolecular.comlifechemicals.com While the structure of this compound suggests it could be modified to create more complex derivatives, specific research on this topic has not been published.

Supramolecular Chemistry and Host-Guest Systems

Specific crystallographic studies on this compound are not present in the available literature. However, extensive research on the closely related compound 2,2-dimethylpropane-1,3-diamine (dmpn) provides significant insight into how such molecules form hydrogen-bonded networks in the solid state. mdpi.com

In a study on the salts of 2,2-dimethylpropane-1,3-diamine, its reaction with hydrochloric acid yielded crystalline structures of 2,2-dimethylpropane-1,3-diaminium dichloride (dmpnH₂Cl₂) and its monohydrate (dmpnH₂Cl₂∙H₂O). mdpi.com X-ray crystallography revealed that the aminium groups of the protonated diamine and the chloride anions form extensive supramolecular hydrogen-bonded networks. mdpi.com